molecular formula C8H8ClFN2O B8793607 2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine

2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine

Cat. No.: B8793607
M. Wt: 202.61 g/mol
InChI Key: XLQBGHCEOGXTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C8H8ClFN2O and its molecular weight is 202.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

2-chloro-4-(1-ethoxyethenyl)-5-fluoropyrimidine

InChI

InChI=1S/C8H8ClFN2O/c1-3-13-5(2)7-6(10)4-11-8(9)12-7/h4H,2-3H2,1H3

InChI Key

XLQBGHCEOGXTKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=NC(=NC=C1F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-5-fluoro-pyrimidine (5.2 g, 31.14 mmol) in DMF (60 mL) was added tributyl-(1-ethoxy-vinyl)-stannane (12.37 g, 361.2 mmol), followed by dichlorobis(triphenylphosphine) palladium(II) (0.438 g, 0.623 mmol). The mixture was heated at 75° C. for 2 hours, cooled to rt and concentrated. The oily residue was dissolved in ethyl ether and a saturated solution of aqueous potassium fluoride was added and the mixture was stirred at room temperature for 18 hours. After dilution with EtOAc and filtration through Celite, the organic phase was washed with water, brine and concentrated. The crude material was purified by CombiFlash (0 to 10% EtOAc/Hex) to give desired product. LCMS-ESI+: calc'd for C8H9ClFN2O: 203.0 (M+H+); Found: 203.1 (M+H+); 1H NMR (400 MHz, Chloroform-d) δ 8.45 (d, J=2.8 Hz, 1H), 5.30 (d, J=3.1 Hz, 1H), 4.71 (d, J=3.1 Hz, 1H), 3.96 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
12.37 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
0.438 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.